molecular formula C18H24N6O5S B1252543 N-[2-(diaminomethylideneamino)oxyethyl]-2-[6-methyl-3-[(3-methylphenyl)sulfonylamino]-2-oxopyridin-1-yl]acetamide

N-[2-(diaminomethylideneamino)oxyethyl]-2-[6-methyl-3-[(3-methylphenyl)sulfonylamino]-2-oxopyridin-1-yl]acetamide

Cat. No.: B1252543
M. Wt: 436.5 g/mol
InChI Key: GHCPCZIUEYRYJT-UHFFFAOYSA-N
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Description

RWJ-445167, also known as 3DP-10017, is a small molecule drug developed by Johnson & Johnson. It is a dual inhibitor of thrombin and factor Xa, which are key proteolytic enzymes in the blood coagulation cascade. This compound was advanced into human clinical studies due to its potent antithrombotic activity .

Preparation Methods

The synthesis of RWJ-445167 involves the use of an oxyguanidine group for interaction with Asp-189 in the S1 subsite of thrombin. The preparation methods include the synthesis of various guanidine derivatives, such as carbamate, imidate, and alkyl or acyl derivatives . The industrial production methods involve complexing the compound with sodium lauryl sulfate to improve its bioavailability. This complex is then incorporated into an in situ gelling muco-adhesive carrier for formulation characterization .

Chemical Reactions Analysis

RWJ-445167 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxyguanidine group, resulting in different reduced forms of the compound.

    Substitution: Substitution reactions involving the replacement of functional groups within the molecule can be carried out to create derivatives with altered properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically modified versions of RWJ-445167 with altered pharmacokinetic and pharmacodynamic properties .

Scientific Research Applications

RWJ-445167 has several scientific research applications, including:

Mechanism of Action

RWJ-445167 exerts its effects by inhibiting thrombin and factor Xa. Thrombin and factor Xa are key enzymes in the blood coagulation cascade, and their inhibition prevents the formation of blood clots. The oxyguanidine group in RWJ-445167 interacts with Asp-189 in the S1 subsite of thrombin, leading to potent antithrombotic activity. The compound has a Ki of 4.0 nM for thrombin and 230 nM for factor Xa .

Comparison with Similar Compounds

RWJ-445167 is unique due to its dual inhibition of thrombin and factor Xa. Similar compounds include:

    Ximelagatran: An oral direct thrombin inhibitor that was withdrawn from medical use due to liver toxicity.

    Argatroban: A direct thrombin inhibitor used in clinical practice.

    Rivaroxaban: An oral factor Xa inhibitor used as an anticoagulant.

Compared to these compounds, RWJ-445167 offers the advantage of dual inhibition, which may result in enhanced antithrombotic efficacy .

Properties

Molecular Formula

C18H24N6O5S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[2-(diaminomethylideneamino)oxyethyl]-2-[6-methyl-3-[(3-methylphenyl)sulfonylamino]-2-oxopyridin-1-yl]acetamide

InChI

InChI=1S/C18H24N6O5S/c1-12-4-3-5-14(10-12)30(27,28)23-15-7-6-13(2)24(17(15)26)11-16(25)21-8-9-29-22-18(19)20/h3-7,10,23H,8-9,11H2,1-2H3,(H,21,25)(H4,19,20,22)

InChI Key

GHCPCZIUEYRYJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(N(C2=O)CC(=O)NCCON=C(N)N)C

Synonyms

3DP 10017
3DP-10017
RWJ 445167
RWJ-445167
RWJ445167

Origin of Product

United States

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